molecular formula C7H12O B14437908 Hepta-4,6-dien-3-ol CAS No. 52276-09-2

Hepta-4,6-dien-3-ol

Katalognummer: B14437908
CAS-Nummer: 52276-09-2
Molekulargewicht: 112.17 g/mol
InChI-Schlüssel: DJNZIOMNORCXHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hepta-4,6-dien-3-ol is an organic compound with the molecular formula C7H12O. It is a secondary alcohol characterized by the presence of two conjugated double bonds and a hydroxyl group located at the third carbon atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hepta-4,6-dien-3-ol can be synthesized through various methods. One common approach involves the reaction of 3-butenal with allylmagnesium bromide, followed by hydrolysis . The reaction conditions typically include an inert atmosphere and low temperatures to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the compound can be isolated and purified using techniques such as distillation and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Hepta-4,6-dien-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Hepta-4,6-dien-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of fragrances and flavoring agents

Wirkmechanismus

The mechanism of action of hepta-4,6-dien-3-ol involves its interaction with various molecular targets. The compound can modulate enzyme activity and interact with cellular membranes, affecting their fluidity and function. The presence of conjugated double bonds allows it to participate in electron transfer reactions, influencing redox processes within cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Hepta-4,6-dien-3-ol is unique due to its specific arrangement of double bonds and the position of the hydroxyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Eigenschaften

CAS-Nummer

52276-09-2

Molekularformel

C7H12O

Molekulargewicht

112.17 g/mol

IUPAC-Name

hepta-4,6-dien-3-ol

InChI

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h3,5-8H,1,4H2,2H3

InChI-Schlüssel

DJNZIOMNORCXHM-UHFFFAOYSA-N

Kanonische SMILES

CCC(C=CC=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.